N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864917-04-4
Cat. No.: VC4507396
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864917-04-4 |
---|---|
Molecular Formula | C18H17N3OS2 |
Molecular Weight | 355.47 |
IUPAC Name | N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Standard InChI Key | VQJMDBAYDZQSQP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(o-Tolyl)-2-((3-(p-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide has the molecular formula C₁₈H₁₇N₃OS₂ and a molar mass of 355.47 g/mol. Its IUPAC name, N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflects the presence of:
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A 1,2,4-thiadiazole heterocycle at the core
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p-Tolyl (4-methylphenyl) group at position 3 of the thiadiazole
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Thioether-linked acetamide bridging to an o-tolyl (2-methylphenyl) substituent
The three-dimensional conformation, stabilized by π-π stacking between aromatic rings and hydrogen bonding involving the acetamide group, contributes to its biological interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 355.47 g/mol | |
XLogP3 | 4.2 (Predicted) | |
Hydrogen Bond Donors | 1 (Amide NH) | |
Hydrogen Bond Acceptors | 4 (Thiadiazole N, Amide O) | |
Topological Polar Surface Area | 113 Ų |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
Step 1: Thiadiazole Ring Formation
Reaction of thiosemicarbazide with p-tolylacetic acid under acidic conditions (H₂SO₄, 80°C) generates the 3-(p-tolyl)-1,2,4-thiadiazol-5-amine intermediate.
Step 2: Thiolation
Treatment with Lawesson’s reagent converts the 5-amine to a thiol group, yielding 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole .
Step 3: Alkylation
Reaction with 2-chloro-N-(o-tolyl)acetamide in DMF/K₂CO₃ (60°C, 12h) forms the thioether bridge, achieving 67–72% yield.
Table 2: Optimization of Step 3 Conditions
Parameter | Tested Range | Optimal Value | Yield Impact |
---|---|---|---|
Solvent | DMF, DMSO, THF | DMF | +22% |
Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | +15% |
Temperature (°C) | 40–80 | 60 | +18% |
Reaction Time (h) | 6–24 | 12 | +9% |
Purification and Characterization
Purification via silica gel chromatography (hexane:EtOAc 3:1) affords >95% purity. Structural confirmation uses:
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¹H/¹³C NMR: Key signals at δ 2.35 (o-tolyl CH₃), δ 7.21–7.64 (aromatic H)
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HRMS: [M+H]⁺ observed at 356.0981 (calc. 356.0984)
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IR: Peaks at 1675 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N)
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 μg/mL (vs. 32 μg/mL for ampicillin)
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MBC: 16 μg/mL (bactericidal effect)
Mechanistic studies indicate:
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Enoyl-ACP reductase inhibition (IC₅₀ = 2.3 μM), disrupting fatty acid synthesis
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Membrane disruption via interaction with phosphatidylglycerol (30% increase in permeability at 10 μg/mL)
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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p-Tolyl at C3: Removal reduces S. aureus MIC to 64 μg/mL (+8x)
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o-Tolyl in acetamide: Para-substitution decreases anticancer IC₅₀ to 28 μM
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Thioether bridge: Replacement with oxygen lowers Topo II inhibition to 22%
Table 3: SAR of Thiadiazole Analogues
Modification | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
---|---|---|
Parent compound | 8 | 11.5 |
p-Tolyl → phenyl | 64 | 34.2 |
o-Tolyl → cyclohexyl | 16 | 18.9 |
Thioether → sulfone | 128 | 45.6 |
Pharmacokinetic and Toxicological Profile
ADME Properties (Predicted)
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high)
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Plasma protein binding: 89%
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CYP3A4 inhibition: IC₅₀ = 14 μM (moderate risk)
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Half-life (human): 6.2h (simulated)
Acute Toxicity
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LD₅₀ (mouse, oral): 480 mg/kg
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NOAEL: 50 mg/kg/day (28-day rat study)
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hERG inhibition: IC₅₀ = 19 μM (low cardiac risk)
Comparative Analysis with Analogues
Benchmarking Against Clinical Candidates
Compared to the antifungal agent Ravuconazole:
Parameter | N-(o-Tolyl) Derivative | Ravuconazole |
---|---|---|
Candida albicans MIC | 4 μg/mL | 0.5 μg/mL |
HepG2 cytotoxicity IC₅₀ | 89 μM | 12 μM |
Metabolic stability (t₁/₂) | 6.2h | 14h |
While less potent than established drugs, the compound’s balanced efficacy-toxicity profile justifies further optimization .
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